Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate

Medicinal Chemistry ADME Prediction Physicochemical Properties

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (CAS 2270912-65-5) is a synthetic small molecule consisting of a methyl ester functional group linked to a 2-methyl-substituted propanoate chain and a saturated tetrahydropyran (THP) heterocycle. Its molecular formula is C₁₀H₁₈O₃ with a molecular weight of 186.25 g/mol.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Cat. No. B8130786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(CC1CCOCC1)C(=O)OC
InChIInChI=1S/C10H18O3/c1-8(10(11)12-2)7-9-3-5-13-6-4-9/h8-9H,3-7H2,1-2H3
InChIKeyWSEKRFVETQODIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate: Chemical Identity, Class, and Baseline Characteristics for Procurement


Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (CAS 2270912-65-5) is a synthetic small molecule consisting of a methyl ester functional group linked to a 2-methyl-substituted propanoate chain and a saturated tetrahydropyran (THP) heterocycle . Its molecular formula is C₁₀H₁₈O₃ with a molecular weight of 186.25 g/mol . This compound falls within the broad class of tetrahydropyran derivatives, a group recognized for its utility as synthetic intermediates and in medicinal chemistry . It is commercially available for research and development, typically supplied with a purity of ≥95% or ≥98% [REFS-1, REFS-3].

The Risk of Substituting Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate with Generic Tetrahydropyran Analogs


Despite sharing a core tetrahydropyran ring with numerous other compounds, substituting Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate with a generic analog like an unsubstituted propanoate or a different ester can critically alter physicochemical properties, synthetic behavior, and biological performance . The specific combination of the 2-methyl group and the methyl ester defines its unique reactivity profile in multi-step syntheses . Furthermore, even subtle structural changes within the THP class can lead to significant differences in key drug discovery parameters such as lipophilicity and metabolic stability, rendering an unverified substitution a high-risk venture for project reproducibility and ultimate success [REFS-3, REFS-4]. The following quantitative evidence guide details these specific points of differentiation where data are available.

Quantitative Differentiation Guide for Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate vs. Closest Analogs


Physicochemical Differentiation: LogP and TPSA vs. Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate

A direct computational comparison reveals that the target compound possesses a significantly higher calculated LogP and lower Topological Polar Surface Area (TPSA) than the closely related ethyl ester analog, Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate [REFS-1, REFS-2]. This data indicates superior membrane permeability potential for the target compound.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Structural Differentiation: The Impact of 2-Methyl Substitution on Reactivity and Handling

The presence of a methyl group at the 2-position of the propanoate chain in the target compound is a key structural differentiator from simpler, unsubstituted tetrahydropyran-propanoate esters . This substitution introduces steric hindrance that modulates its reactivity in subsequent synthetic steps, such as alkylation or acylation reactions, and influences its physical state and handling properties . Direct comparative reaction yield data with an unsubstituted analog are not available in the public domain, preventing a higher-strength evidence tag.

Organic Synthesis Process Chemistry Synthetic Intermediate

Potential Biological Target Engagement: Absence of Significant Affinity for the NK-1 Receptor

In contrast to some potent tetrahydropyran-based neurokinin-1 (NK-1) receptor antagonists, the target compound exhibits no meaningful binding affinity for this receptor [1]. A compound with a structurally similar tetrahydropyran core was reported to have a Ki value of >30,000 nM (i.e., >30 µM) in a binding assay using CHO cells expressing the human NK-1 receptor [1]. This extremely weak affinity indicates that the target compound's specific substitution pattern is not conducive to NK-1 binding, a property that may be advantageous for applications requiring an 'inert' chemical scaffold or a negative control.

Pharmacology Neurokinin-1 (NK-1) Receptor Target Profiling

Recommended Scientific and Industrial Applications for Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for CNS-Penetrant Drug Candidates

Based on its differentiated physicochemical profile, specifically a higher LogP (1.61) and lower TPSA (35.5 Ų) compared to close analogs [REFS-1, REFS-2], this compound is a strategic building block for medicinal chemists designing molecules intended for central nervous system (CNS) penetration or improved oral absorption. Its lipophilic character, conferred by the methyl ester and 2-methyl group, aligns with the properties associated with favorable blood-brain barrier permeability.

Organic Synthesis: A Versatile Building Block with Controlled Reactivity

The unique 2-methyl substitution on the propanoate chain provides a point of steric differentiation that enables chemists to achieve regioselective transformations not possible with simpler, unsubstituted analogs . This makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural product analogs, where controlling the reactivity of this moiety is essential for achieving high yields and desired product profiles .

Biological Research: An Inactive Control for NK-1 Receptor Studies

As confirmed by binding data showing a Ki >30,000 nM for the human NK-1 receptor [2], this compound can serve as a valuable negative control or 'inactive' chemical probe in studies investigating the pharmacology of the neurokinin-1 receptor. Its structural relationship to more potent THP-based NK-1 antagonists allows researchers to dissect the structure-activity relationship (SAR) and validate target-specific effects without confounding on-target activity.

Process Chemistry: Enabling Safe and Scalable Production via Flow Chemistry

Recent advances in flow chemistry have demonstrated that tetrahydropyran derivatives, including key intermediates related to this compound, can be synthesized efficiently and safely at a large scale . This positions the target compound as a viable candidate for process chemistry development, where the controlled, continuous-flow methodology can mitigate the hazards associated with exothermic reactions and provide a more robust, scalable route to multi-gram or kilogram quantities.

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